3-fluoro-4-iodo-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

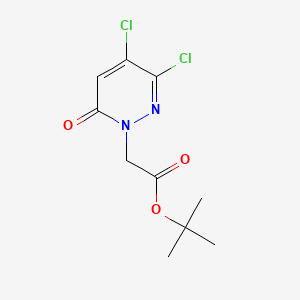

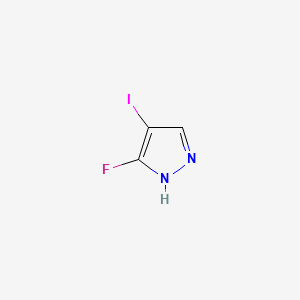

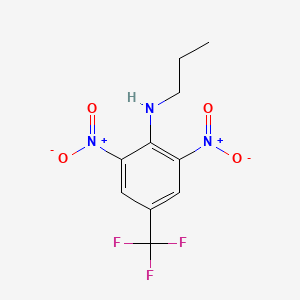

3-fluoro-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C3H2FIN2 and a molecular weight of 211.96 . It is a derivative of pyrazole, a class of organic compounds that are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A variety of pyrazole-based chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3rd position on the ring is substituted with a fluorine atom, and the 4th position is substituted with an iodine atom .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions to form pyrazoles . They can also undergo oxidation reactions to form pyrazolines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 294.1±20.0 °C, a predicted density of 2.429±0.06 g/cm3, and a predicted pKa of 10.27±0.50 .作用機序

Target of Action

It’s structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They are often used as intermediates in the synthesis of biologically active compounds . The presence of fluorine and iodine atoms in the molecule could potentially enhance its reactivity and interaction with its targets.

Biochemical Pathways

Given its structural similarity to 4-iodopyrazole, it might be involved in the modulation of alcohol metabolism and mycobacterial cell wall biosynthesis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2941±200 °C, a density of 2429±006 g/cm3, and a pKa of 1027±050 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to 4-iodopyrazole, it might exhibit antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 3-fluoro-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is known to be influenced by the reaction conditions . Additionally, the compound’s light sensitivity and incompatibility with oxidizing agents, acids, and bases could also affect its action .

実験室実験の利点と制限

The advantages of using 3-fluoro-4-iodo-1H-pyrazole in laboratory experiments include its low cost, its availability, and its solubility in organic solvents. The main limitation of this compound is its low purity, which can lead to contamination of the reaction products.

将来の方向性

Future research on 3-fluoro-4-iodo-1H-pyrazole could focus on its potential applications in medicine and materials science. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Other possible future directions include improving the purity of the compound and exploring its potential use in the synthesis of new compounds.

合成法

3-Fluoro-4-iodo-1H-pyrazole can be synthesized from the reaction of 4-iodopyridine and 3-fluoropyridine in the presence of a base and a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically run at temperatures between 0 and 100 degrees Celsius. The reaction yields a product that is approximately 95% pure.

科学的研究の応用

3-Fluoro-4-iodo-1H-pyrazole has been studied for its potential applications in the fields of medicine and materials science. In medicine, this compound has been studied for its potential use in the synthesis of drugs and other compounds used in the treatment of various diseases. In materials science, this compound can be used as a precursor in the synthesis of polymers, nanomaterials, and other materials with potential applications in electronics, optics, and other fields.

Safety and Hazards

The safety data sheet for 4-Iodo-1H-pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-fluoro-4-iodo-1H-pyrazole.

生化学分析

Biochemical Properties

For instance, some pyrazoles can inhibit or activate certain enzymes, affecting biochemical reactions

Cellular Effects

It is known that pyrazoles can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazoles can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 294.1±20.0 °C , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels

特性

IUPAC Name |

5-fluoro-4-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2FIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQICHKLNSCAIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FIN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.96 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)

![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)

![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)